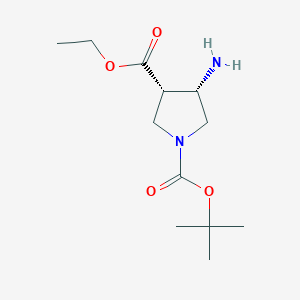

(3S,4S)-Ethyl 1-Boc-4-aminopyrrolidine-3-carboxylate

Description

(3S,4S)-Ethyl 1-Boc-4-aminopyrrolidine-3-carboxylate is a chiral pyrrolidine derivative with a tert-butoxycarbonyl (Boc)-protected amine at the 4-position and an ethyl ester at the 3-carboxylate position. Its stereochemistry (3S,4S) and functional groups make it a versatile intermediate in pharmaceutical synthesis, particularly for peptidomimetics and bioactive molecules requiring stereochemical precision. The Boc group enhances stability during synthetic steps, while the ethyl ester improves solubility in organic solvents .

Structure

3D Structure

Properties

IUPAC Name |

1-O-tert-butyl 3-O-ethyl (3S,4S)-4-aminopyrrolidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4/c1-5-17-10(15)8-6-14(7-9(8)13)11(16)18-12(2,3)4/h8-9H,5-7,13H2,1-4H3/t8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIZZFYPYPULRFL-DTWKUNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CC1N)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CN(C[C@H]1N)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S,4S)-Ethyl 1-Boc-4-aminopyrrolidine-3-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or their derivatives.

Introduction of the Boc Protecting Group: The amino group of the pyrrolidine ring is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This step ensures that the amino group remains protected during subsequent reactions.

Esterification: The carboxylic acid group of the pyrrolidine ring is esterified using ethanol and a suitable catalyst, such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrrolidine ring, such as reducing the ester group to an alcohol.

Substitution: The Boc-protected amino group can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized pyrrolidine derivatives, reduced alcohols, and substituted amino derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry:

Synthesis of Pharmaceuticals: (3S,4S)-Ethyl 1-Boc-4-aminopyrrolidine-3-carboxylate is used as an intermediate in the synthesis of various pharmaceuticals, including antiviral and anticancer agents.

Peptide Synthesis: The Boc-protecting group is commonly used in peptide synthesis to protect amino groups during the formation of peptide bonds.

Biology:

Enzyme Inhibitors: The compound is utilized in the design and synthesis of enzyme inhibitors, which are valuable tools in biochemical research.

Prodrug Development: It serves as a precursor in the development of prodrugs, which are inactive compounds that can be metabolized into active drugs within the body.

Medicine:

Drug Development: The compound is explored for its potential therapeutic applications, including its use in the development of new drugs for various diseases.

Industry:

Chemical Manufacturing: It is employed in the production of fine chemicals and specialty chemicals used in various industrial processes.

Mechanism of Action

The mechanism of action of (3S,4S)-Ethyl 1-Boc-4-aminopyrrolidine-3-carboxylate is primarily related to its role as a synthetic intermediate. The Boc-protecting group stabilizes the amino group, preventing unwanted reactions during synthesis. Upon deprotection, the free amino group can interact with various molecular targets, such as enzymes and receptors, depending on the specific application. The compound’s reactivity and stability make it a valuable tool in the synthesis of biologically active molecules.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key differences among analogs lie in substituents, stereochemistry, and functional groups, which influence reactivity, solubility, and applications.

Impact of Substituents and Stereochemistry

- Amino vs.

- Stereochemical Effects : The (3S,4S) configuration in the target compound contrasts with (3S,4R) in and , altering spatial interactions in chiral environments. For example, the R-configuration in reduces compatibility with enzymes or receptors preferring S-stereochemistry .

- Protecting Groups: Boc in the target compound and enhances amine stability, whereas benzyl in requires harsher conditions (e.g., hydrogenolysis) for removal .

Biological Activity

(3S,4S)-Ethyl 1-Boc-4-aminopyrrolidine-3-carboxylate, with the CAS number 1161742-89-7, is a pyrrolidine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly as an intermediate in the synthesis of various biologically active molecules.

The compound is synthesized through a series of reactions involving the protection of the amino group and esterification. The Boc group stabilizes the amino function, allowing for selective reactions during synthesis. The general synthetic route includes:

- Formation of Pyrrolidine Ring : Cyclization using amino acids or derivatives.

- Boc Protection : Reaction with di-tert-butyl dicarbonate in the presence of a base.

- Esterification : Using ethanol and a suitable catalyst.

This compound serves as a versatile building block in organic synthesis, particularly in drug development and peptide synthesis.

Enzyme Inhibition

Research indicates that derivatives of this compound are explored for their inhibitory effects on various enzymes. Notably, studies have highlighted its role in the design of inhibitors targeting β-secretase (BACE1), which is crucial in Alzheimer's disease research. For instance, certain derivatives exhibited significant BACE1 inhibitory activity with IC50 values as low as 0.05 μM .

Drug Development

The compound is being investigated for its potential therapeutic applications. Its structure allows it to be a precursor for prodrugs that can be metabolized into active forms within the body. This property is particularly valuable in developing drugs aimed at neurological disorders and other diseases.

Structure-Activity Relationship (SAR) Studies

A study focused on the SAR of pyrrolidine derivatives revealed that modifications to the this compound structure can enhance its biological activity. For example, variations in substituents at specific positions significantly affected enzyme inhibition potency and selectivity against BACE2 and cathepsin D .

| Compound | IC50 (μM) | Selectivity |

|---|---|---|

| 7c | 0.05 | High over BACE2 |

| 11a | 0.12 | Moderate |

The mechanism underlying the biological activity of this compound primarily involves its role as a synthetic intermediate. The Boc group protects the amine from unwanted reactions during synthesis, allowing for targeted interactions with molecular targets post-deprotection. Upon removal of the Boc group under mild acidic conditions, the free amine can engage with enzymes or receptors relevant to therapeutic applications.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing (3S,4S)-Ethyl 1-Boc-4-aminopyrrolidine-3-carboxylate, and how are stereochemical outcomes controlled?

- Methodology : The synthesis typically involves multi-step sequences:

Core Pyrrolidine Formation : Cyclization of γ-lactams or reductive amination of ketones to establish the pyrrolidine backbone.

Boc Protection : The amino group is protected using di-tert-butyl dicarbonate (Boc₂O) in anhydrous dichloromethane with a base like triethylamine to prevent side reactions .

Esterification : Ethyl ester introduction via reaction with ethyl chloroformate or ethanol under acidic conditions.

- Stereochemical Control : Chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution ensures (3S,4S) configuration. X-ray crystallography (e.g., Cu Kα radiation) confirms absolute stereochemistry .

Q. How does the Boc protecting group influence the reactivity of the amino group in downstream reactions?

- Role of Boc : The tert-butoxycarbonyl (Boc) group shields the amine from unwanted nucleophilic reactions (e.g., acylation, alkylation) during synthesis. It is selectively removed under mild acidic conditions (e.g., TFA in DCM) to regenerate the free amine for further functionalization .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

- Methods :

- NMR Spectroscopy : H and C NMR confirm regiochemistry and Boc/ester group integrity.

- HPLC-MS : Reversed-phase HPLC with chiral columns (e.g., Chiralpak IA) assesses enantiomeric purity (>98% ee) .

- X-ray Diffraction : Resolves stereochemical ambiguities in crystalline derivatives .

Advanced Research Questions

Q. How can enantiomeric purity be rigorously validated, and what are common pitfalls in chiral resolution?

- Validation :

- Chiral HPLC : Paired with polarimetric detection to quantify enantiomeric excess (ee).

- Circular Dichroism (CD) : Correlates optical activity with stereochemical configuration.

Q. What strategies optimize reaction yields in large-scale synthesis while maintaining stereofidelity?

- Optimization :

- Continuous Flow Reactors : Enhance reproducibility for Boc protection/removal steps.

- Catalytic Asymmetric Hydrogenation : Reduces ketone intermediates with chiral ligands (e.g., BINAP-Ru) for >90% yield and >99% ee .

- In-line Analytics : FTIR monitors reaction progress to minimize byproducts .

Q. How do structural modifications (e.g., substituent changes) impact biological activity in related pyrrolidine derivatives?

- SAR Insights :

- Amino Group Modifications : Replacement with bulkier groups (e.g., benzyl) reduces cell permeability but enhances target binding.

- Ester Hydrolysis : Free carboxylic acid derivatives show improved solubility but lower BBB penetration.

- Comparative data from analogs (e.g., cytotoxicity assays in HeLa cells) guide design .

Q. What stability challenges arise under varying pH and temperature conditions?

- Stability Profile :

- Acidic Conditions : Boc group hydrolyzes at pH < 2 (e.g., gastric fluid simulations).

- Thermal Stability : Decomposition >80°C via retro-aza-Michael pathways. Stabilized by lyophilization and storage at -20°C .

Q. What in vitro assays are recommended to evaluate this compound’s potential as a protease inhibitor?

- Assay Design :

Enzyme Inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) with IC₅₀ determination.

Cellular Uptake : LC-MS quantification in Caco-2 monolayers assesses permeability.

Metabolic Stability : Microsomal incubation (human liver microsomes) with NADPH cofactor .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.